molecular formula C9H17N3 B1608393 1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-amine CAS No. 845290-87-1

1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-amine

Cat. No. B1608393
M. Wt: 167.25 g/mol
InChI Key: LBMYOBPKNFXLIA-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Imidazole has become an important synthon in the development of new drugs .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are various kinds of synthetic routes for imidazole and their derived products .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties .

Scientific Research Applications

Synthesis and Energetic Properties

Imidazole and its derivatives have been synthesized for potential applications in nitrogen-rich gas generators. These compounds exhibit high positive heats of formation and energetic properties suitable for applications requiring high energy output, such as explosives and propellants (Srinivas, Ghule, & Muralidharan, 2014).

Antimicrobial Applications

Novel imidazole derivatives have shown significant antimicrobial properties against various bacteria and fungi, indicating their potential as bioactive molecules in developing new antimicrobial agents (Desai et al., 2012).

Advanced Material Applications

Tertiary amines, including imidazoles, have been utilized in the synthesis of UV-curable epoxide resins, showing improved physical properties such as high glass transition temperature and adhesion strength. These materials are promising for opto-electronic applications (Chiang & Hsieh, 2008).

Nucleophilic Substitution and Synthesis of Fused Imidazoles

Imidazole derivatives have been used in nucleophilic substitution reactions to synthesize fused imidazoles and other complex molecules. These reactions are crucial for creating compounds with potential pharmaceutical applications (Atzrodt et al., 2000).

Photocatalytic and Sorption Properties

Metal-organic frameworks (MOFs) based on imidazole ligands have demonstrated unique properties, such as selective sorption of small hydrocarbons and photocatalytic activities, making them suitable for environmental and energy-related applications (Fu, Kang, & Zhang, 2014).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . The development of a new drug that overcomes the AMR problems is necessary .

properties

IUPAC Name

1-imidazol-1-yl-3,3-dimethylbutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3/c1-9(2,3)8(10)6-12-5-4-11-7-12/h4-5,7-8H,6,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBMYOBPKNFXLIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CN1C=CN=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70401808
Record name 1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70401808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-amine

CAS RN

845290-87-1
Record name 1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70401808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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